molecular formula C10H13N3O2 B2601085 Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate CAS No. 1240606-59-0

Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate

Cat. No.: B2601085
CAS No.: 1240606-59-0
M. Wt: 207.233
InChI Key: KKOSXJDFZIODAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.233 g/mol

Preparation Methods

The synthesis of Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides under specific reaction conditions.

    Amination and esterification:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-amino-2-methylpyrimidine-5-carboxylate: This compound has a methyl group instead of a cyclopropyl group, which can affect its chemical reactivity and biological activity.

    Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate: The presence of a phenyl group can lead to different interactions with molecular targets and potentially different applications.

    Ethyl 4-amino-2-ethylpyrimidine-5-carboxylate: The ethyl group can influence the compound’s solubility and reactivity compared to the cyclopropyl group.

The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-2-15-10(14)7-5-12-9(6-3-4-6)13-8(7)11/h5-6H,2-4H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOSXJDFZIODAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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